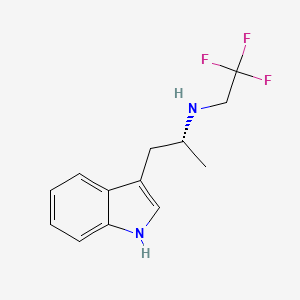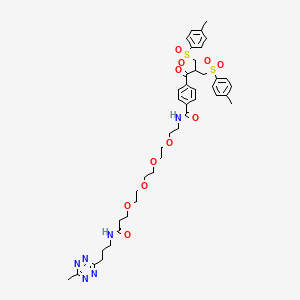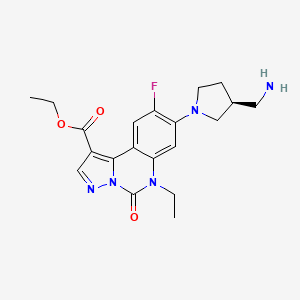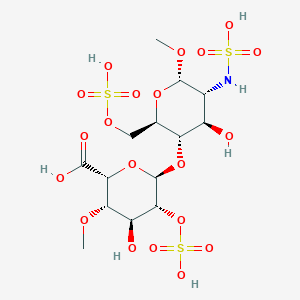
IdoA2S4Me(a1-4)a-GlcNS1Me6S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IdoA2S4Me(a1-4)a-GlcNS1Me6S is a complex carbohydrate derivative that plays a significant role in various biochemical processes. This compound is a sulfated glycosaminoglycan, which is a type of long unbranched polysaccharide consisting of repeating disaccharide units. The presence of sulfate groups in its structure enhances its biological activity, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IdoA2S4Me(a1-4)a-GlcNS1Me6S involves multiple steps, starting with the preparation of the monosaccharide units. The synthesis typically begins with the protection of hydroxyl groups, followed by the introduction of sulfate groups through sulfation reactions. The glycosidic bond formation between the monosaccharides is achieved using glycosylation reactions under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the sequential addition of reagents, purification steps to remove by-products, and quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for monitoring the synthesis process.
化学反応の分析
Types of Reactions
IdoA2S4Me(a1-4)a-GlcNS1Me6S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfate groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for glycosylation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
科学的研究の応用
IdoA2S4Me(a1-4)a-GlcNS1Me6S has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosaminoglycan interactions and for developing new synthetic methodologies.
Biology: The compound is studied for its role in cell signaling, cell adhesion, and extracellular matrix interactions.
Medicine: It has potential therapeutic applications in treating diseases related to abnormal glycosaminoglycan metabolism, such as mucopolysaccharidoses.
Industry: this compound is used in the development of biomaterials and as a component in drug delivery systems.
作用機序
The mechanism of action of IdoA2S4Me(a1-4)a-GlcNS1Me6S involves its interaction with specific proteins and receptors on the cell surface. The sulfate groups play a crucial role in binding to these targets, leading to the activation or inhibition of various signaling pathways. The compound can modulate the activity of enzymes involved in glycosaminoglycan metabolism, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds to IdoA2S4Me(a1-4)a-GlcNS1Me6S include other sulfated glycosaminoglycans such as heparin, chondroitin sulfate, and dermatan sulfate. These compounds share structural similarities but differ in the pattern and degree of sulfation, which affects their biological activities.
Uniqueness
This compound is unique due to its specific sulfation pattern and the presence of methyl groups, which confer distinct properties compared to other glycosaminoglycans. This uniqueness makes it a valuable tool for studying the structure-function relationships of sulfated polysaccharides and for developing targeted therapeutic agents.
特性
分子式 |
C14H25NO20S3 |
|---|---|
分子量 |
623.5 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO20S3/c1-29-9-7(17)10(35-38(26,27)28)14(34-11(9)12(18)19)33-8-4(3-31-37(23,24)25)32-13(30-2)5(6(8)16)15-36(20,21)22/h4-11,13-17H,3H2,1-2H3,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t4-,5-,6-,7+,8-,9+,10-,11-,13+,14-/m1/s1 |
InChIキー |
HXSDFQWQRCUQHF-IDOMHHBZSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1C(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O |
正規SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B15073959.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
![(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid](/img/structure/B15073970.png)
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
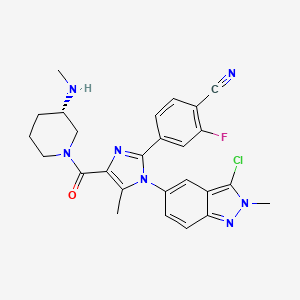
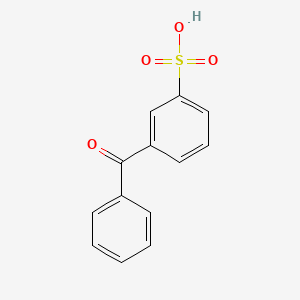
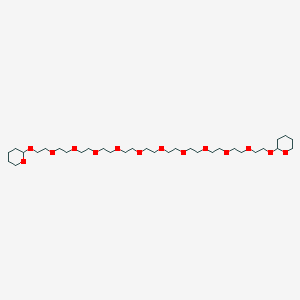
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
